Oleic anhydride
Overview
Description
Oleic anhydride, while not directly mentioned in the provided papers, can be inferred to be a derivative of oleic acid, which is a monounsaturated fatty acid that is widely present in nature and has various applications in chemical synthesis. Oleic acid is known for its role as a surfactant, a catalyst, and a reactant in the synthesis of complex molecules and materials .
Synthesis Analysis
The synthesis of oleic anhydride is not directly described in the provided papers. However, methods for synthesizing fatty acid anhydrides are discussed, which could be applicable to oleic anhydride. For instance, a simple method for preparing fatty acid anhydrides using dicyclohexylcarbodiimide in carbon tetrachloride at room temperature is described, yielding high purity anhydrides . Additionally, the synthesis of oleic acid derivatives through reactions with maleic anhydride is mentioned, which could potentially be adapted for the synthesis of oleic anhydride .
Molecular Structure Analysis
The molecular structure of oleic anhydride would be expected to consist of two oleic acid molecules with the removal of water to form the anhydride linkage. The papers discuss the molecular structures of related compounds, such as the oligomeric molecules formed from oleic acid ozonolysis, which include a complex mixture of linear and cyclic molecules . The structure of oleic acid itself is characterized by an 18-carbon chain with a cis double bond, which is crucial for its reactivity and properties .
Chemical Reactions Analysis
Oleic acid is involved in various chemical reactions, such as ozonolysis, which results in a mixture of reaction products and oligomeric species . It also acts as a Brønsted acidic catalyst for the synthesis of indole derivatives and other densely substituted molecules . The interaction of oleic acid with maleic anhydride has been studied, leading to the formation of adducts that retain the molecular structures of the reactants . These reactions highlight the versatility of oleic acid and its derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oleic acid and its derivatives are influenced by their molecular structures. Oleic acid's surfactant properties are exploited in the synthesis and assembly of nanomaterials, such as perovskite nanocuboids . The physicochemical properties of oleic acid/oleate assemblies have been characterized using various spectroscopic techniques, revealing insights into their membrane properties and phase behavior . The preparation of deuterated oleic acid and its phospholipid derivatives for analytical studies also underscores the importance of understanding the physical properties of these molecules .
Scientific Research Applications
1. Consecutive Reactions in an Oleic Acid and Acetic Anhydride Reaction Medium
- Application Summary: This research focuses on the consecutive reactions that occur when mixing acetic anhydride and oleic acid. The first reaction yields acetic-oleic anhydride (AOA) and acetic acid. In the second reaction, oleic acid reacts with AOA to form oleic anhydride .
- Methods of Application: The reactions were studied in the temperature range of 30–70°C. The reactions were of order 2 with partial orders of 1 for each reactant .
- Results or Outcomes: At equilibrium, the global reaction yields a mixture of AOA, acetic anhydride, oleic acid, acetic acid, and oleic anhydride . The synthesis of AOA was understood and new data were obtained for this singular molecule .
2. Synthesis and Characterization of Oleic Succinic Anhydrides
- Application Summary: This research focuses on the synthesis and characterization of oleic succinic anhydrides (ASA). These were prepared by an -ene reaction of n-alkyl (C1to C5) oleates with maleic anhydride .
- Methods of Application: The esters were synthesized by acylation of the alcohol with a FA chloride .
- Results or Outcomes: The thermal properties of alkyl oleates and their respective ASA demonstrated that the grafting of maleic anhydride allowed the synthesis of compounds with very low melting temperatures (less than –60°C) and good stability at high temperatures (greater than 350°C) under both air and helium atmospheres . All these properties suggest a strong potential for application in the biolubricant or surfactant fields .
3. Emulsifying Agent in Soap and Aerosol Products
- Application Summary: Oleic acid, from which oleic anhydride is derived, is used as an emulsifying agent in soap and aerosol products . It helps to stabilize mixtures of oil and water by reducing the surface tension at the interface between the oil and water molecules .
- Methods of Application: The oleic acid is typically mixed with the other ingredients under heat to facilitate the saponification process .
- Results or Outcomes: The use of oleic acid in these products results in a stable emulsion, which ensures the consistency and effectiveness of the product .
4. Synthesis of Carbamates and Esterification of Cellulose
- Application Summary: Mixed anhydrides, such as oleic anhydride, have found many applications in chemical processes. They are key intermediates for the production of carbamates and in the esterification of cellulose .
- Methods of Application: The specific methods of application can vary widely depending on the specific process and desired end product .
- Results or Outcomes: The use of oleic anhydride in these processes can facilitate the synthesis of a wide range of organic compounds .
5. Vegetable Oil–Maleic Anhydride and Maleimide Derivatives
- Application Summary: This research focuses on the synthesis and properties of maleic anhydride derivatives based on the reactive sites in vegetable oil . The rich chemistry and versatile reactivity of maleic anhydride, combined with the biodegradable and renewable nature of vegetable oils, have rendered infinite possibilities for the maleic anhydride–vegetable oil derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the specific process and desired end product .
- Results or Outcomes: The use of maleic anhydride in these processes can facilitate the synthesis of a wide range of organic compounds .
6. Activation of Vegetable Oils by Reaction with Maleic Anhydride
- Application Summary: This research focuses on the functionalization of three vegetable oils (grape, hemp, and linseed) with maleic anhydride . The products obtained after further reactions can enhance the water dispersion of oils for industrial applications .
- Methods of Application: The reactions were carried out either by conventional heating or microwave activation .
- Results or Outcomes: The reactions achieved by conventional heating were carried out for 5 h at 200 °C, resulting in similar or lower amounts of ASA units/g of oil with respect to the reactions performed by microwave activation .
Safety And Hazards
Oleic anhydride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Research on autocatalytic lipids, such as oleic anhydride, has shown extraordinary behavior such as primitive chemical evolution, chemotaxis, temporally controllable materials, and even as supramolecular catalysts for continuous synthesis . Autocatalytic lipid systems have enormous potential for building complexity from simple components, and connections between physical effects and molecular reactivity are only just beginning to be discovered .
properties
IUPAC Name |
[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067031 | |
Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleic anhydride | |
CAS RN |
24909-72-6 | |
Record name | Oleic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.